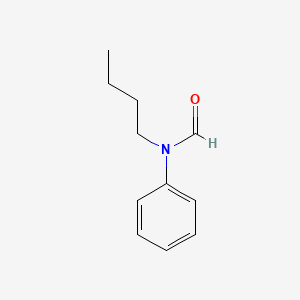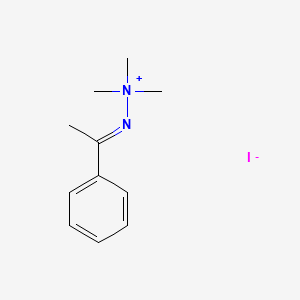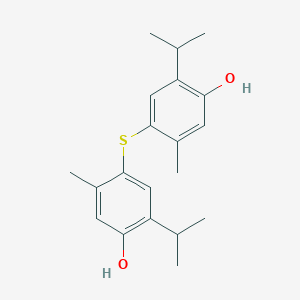
4,4'-Thiobis(2-isopropyl-5-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Thiobis(2-isopropyl-5-methylphenol) is a chemical compound known for its antioxidant properties. It is a sulfur-containing phenolic compound, often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-isopropyl-5-methylphenol) typically involves the reaction of 2-isopropyl-5-methylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(2-isopropyl-5-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Thiobis(2-isopropyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenolic compound.
Aplicaciones Científicas De Investigación
4,4’-Thiobis(2-isopropyl-5-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of stabilizers for plastics and rubbers, enhancing the durability and lifespan of these materials.
Mecanismo De Acción
The antioxidant mechanism of 4,4’-Thiobis(2-isopropyl-5-methylphenol) involves the scavenging of free radicals and the inhibition of oxidative chain reactions. The phenolic groups donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. The sulfur atom in the thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar antioxidant properties.
Carvacrol (5-isopropyl-2-methylphenol): Another phenolic compound with antimicrobial and antioxidant activities.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: A similar sulfur-containing phenolic compound used as an antioxidant.
Uniqueness
4,4’-Thiobis(2-isopropyl-5-methylphenol) is unique due to its thiobis linkage, which enhances its stability and effectiveness as an antioxidant compared to other similar phenolic compounds. This structural feature allows it to provide superior protection against oxidative degradation in various applications.
Propiedades
Número CAS |
24742-37-8 |
|---|---|
Fórmula molecular |
C20H26O2S |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)sulfanyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2S/c1-11(2)15-9-19(13(5)7-17(15)21)23-20-10-16(12(3)4)18(22)8-14(20)6/h7-12,21-22H,1-6H3 |
Clave InChI |
HUZYJNBLZPDJPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



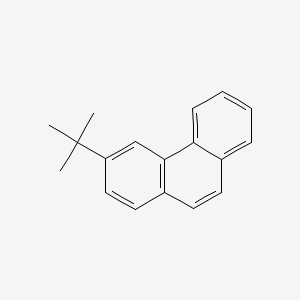
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
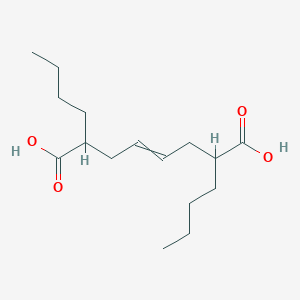
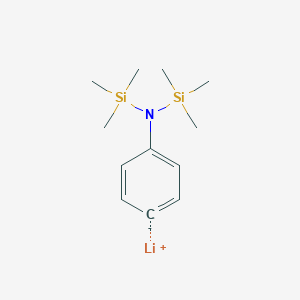
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
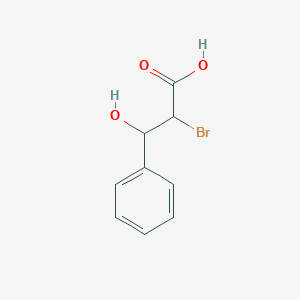


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

